Piperlonguminine
Overview
Description
Mechanism of Action
Target of Action
Piperlonguminine, an alkaloid derived from long pepper, has been extensively studied for its therapeutic properties . Its primary targets include major inflammatory signaling cascades such as MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in the regulation of inflammatory responses .
Mode of Action
This compound interacts with its targets to exert its anti-inflammatory effects . It displays a strong inhibitory effect on the major inflammatory signaling cascades . This interaction results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . Moreover, this compound efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression .
Biochemical Pathways
This compound affects several biochemical pathways. It has a strong inhibitory effect on the major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . The inhibition of these pathways leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This results in the lowering of inflammation in the lungs and other bodily organs .
Pharmacokinetics
Some studies suggest that this compound has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It inhibits cell proliferation, regulates the cell cycle, and induces cellular apoptosis in various types of human cancer cells . The anti-cancer activity of this compound is achieved through the induction of reactive oxygen species (ROS)-mediated oxidative stress, promoting apoptosis .
Biochemical Analysis
Biochemical Properties
Piperlonguminine has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Cellular Effects
Piperlongumine has a profound impact on various types of cells and cellular processes . It influences cell function by inhibiting cell proliferation, regulating the cell cycle, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperlongumine exerts its effects at the molecular level through several mechanisms . It binds to and hinders the activity of a protein called TRPV2, which is overexpressed in certain types of cancer . It also promotes apoptosis via mechanisms like endoplasmic reticulum stress, mitochondrial disruption, inhibition of the ubiquitin-proteasome system, and ROS-induced DNA damage .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, this compound has been observed to have a strong inhibitory effect on major inflammatory signaling cascades . It also has a significant impact on the stability and degradation of certain proteins .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to be selectively cytotoxic against cancer cells, promoting apoptosis . It has also shown good bioavailability and negligible systemic toxicity, making it a suitable lead candidate for antitumor drug development .
Metabolic Pathways
This compound is involved in several metabolic pathways . It has the capability to modulate key signal transduction pathways involved in cell proliferation, cell cycle regulation, and metastasis .
Transport and Distribution
Its ability to modulate key signal transduction pathways suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its impact on various cellular processes, it is likely that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlonguminine can be synthesized through an amidation reaction. One common synthetic route involves the reaction between 5,6-dihydropyridin-2(1H)-one and 3,4,5-trimethoxycinnamic acid . The reaction typically requires the use of oxalyl chloride to convert the carboxylic acid into an acyl chloride, which then reacts with the amine to form the amide bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from the Piper longum plant. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Piperlonguminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Piperlongumine: Another alkaloid amide from Piper longum with similar anti-cancer properties.
Piplartine: Known for its anti-inflammatory and anti-cancer activities.
Piperine: An alkaloid from black pepper with diverse pharmacological effects.
Piperlonguminine stands out due to its unique chemical structure and potent biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAAPCGHVWVUEX-GGWOSOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021742 | |
Record name | Piperlonguminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (E,E)-Piperlonguminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5950-12-9 | |
Record name | Piperlonguminine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5950-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperlonguminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperlonguminine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperlonguminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERLONGUMININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN39MC8KIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (E,E)-Piperlonguminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 - 169 °C | |
Record name | (E,E)-Piperlonguminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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